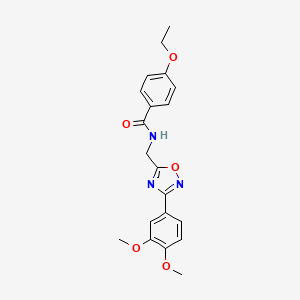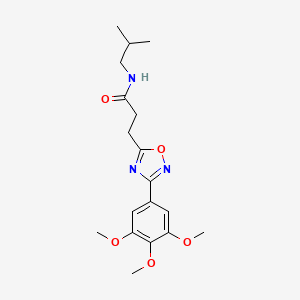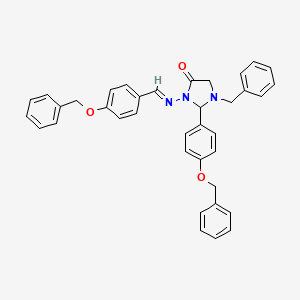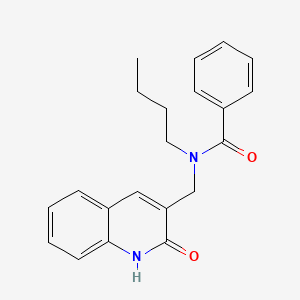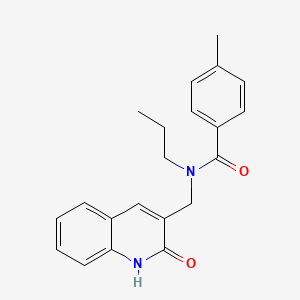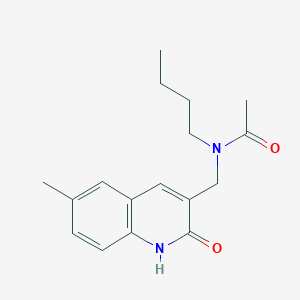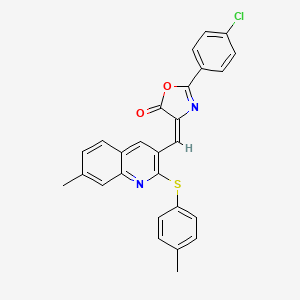![molecular formula C23H24N4O2 B7698203 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Wirkmechanismus
Target of Action
It’s structurally similar to certain derivatives of pyrazolo[4,3-d]pyrimidin-7-one , which are known to inhibit phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation.
Biochemical Pathways
The compound likely affects the nitric oxide (NO)-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. cGMP then induces a series of biochemical reactions leading to the relaxation of smooth muscle cells. By inhibiting PDE5, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine and feces .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound has been found to be effective against various types of cancer cells and microbial infections. However, one of the significant limitations of using this compound in lab experiments is its toxicity. Several studies have shown that this compound can be toxic to healthy cells at high concentrations.
Zukünftige Richtungen
There are several future directions related to the use of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One of the most significant future directions is the development of more potent and less toxic analogs of this compound. Additionally, future studies can focus on understanding the molecular mechanism of action of this compound and its potential applications in various diseases. Furthermore, more studies can be conducted to investigate the potential use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that includes the reaction of several chemicals. The synthesis process starts with the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with ethyl bromoacetate in the presence of a base to form 2-ethoxy-6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline. The next step involves the reaction of this product with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been found to be effective against bacterial and fungal infections.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-12-27-22-18(14-16-13-15(3)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPUGBRGEJAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


